molecular formula C17H15BrN2O5 B3884820 6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID

6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID

Cat. No.: B3884820
M. Wt: 407.2 g/mol
InChI Key: WEGOHPNNMWKMJT-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a formamido group, and a dimethoxybenzoic acid moiety, making it a unique molecule for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps, including the formation of the bromophenyl and formamido groups, followed by their attachment to the dimethoxybenzoic acid core. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c1-24-13-8-7-10(14(17(22)23)15(13)25-2)9-19-20-16(21)11-5-3-4-6-12(11)18/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOHPNNMWKMJT-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID
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6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID
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6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID
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6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID
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6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID
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6-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID

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